molecular formula C9H11N3 B1518271 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole CAS No. 1156354-43-6

4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole

Cat. No.: B1518271
CAS No.: 1156354-43-6
M. Wt: 161.2 g/mol
InChI Key: NSEVPTNVNQTETK-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is a chemical hybrid featuring a pyrrole moiety linked to a pyrazole ring, a structural motif of significant interest in medicinal and heterocyclic chemistry. This configuration is a key pharmacophore in developing novel bioactive compounds, particularly due to the established biological profiles of its constituent parts . Pyrrole derivatives are extensively investigated for their potent antimicrobial and antitubercular activities , while pyrazole-based structures are common in various pharmacologically active agents . The integration of these two rings into a single molecule makes it a valuable scaffold for constructing new chemical entities for biological screening, especially in the search for agents against drug-resistant bacterial strains . Beyond its direct applications, this compound serves as a versatile precursor or intermediate in organic synthesis. The molecule's structure is amenable to further functionalization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Its physical and chemical properties, such as logP, influence the compound's lipophilicity, which is a critical parameter for optimizing the absorption and bioavailability of drug candidates . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEVPTNVNQTETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CNN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme dihydrofolate reductase (DHFR), where the compound acts as an inhibitor. This inhibition can affect the folate pathway, which is crucial for DNA synthesis and repair. Additionally, this compound has been shown to interact with enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis. These interactions highlight the compound’s potential to modulate key biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In studies involving bacterial cells, the compound exhibited antibacterial activity by inhibiting essential enzymes, leading to disrupted cell wall synthesis and impaired cellular metabolism. In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those related to cell growth and proliferation. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s inhibition of dihydrofolate reductase (DHFR) involves binding to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, leading to decreased nucleotide synthesis and impaired DNA replication. Similarly, the compound’s interaction with enoyl-ACP reductase involves binding to the enzyme’s active site, inhibiting fatty acid biosynthesis. These molecular interactions elucidate the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways. These temporal effects highlight the importance of monitoring the compound’s stability and cellular responses over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects underscore the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s inhibition of dihydrofolate reductase (DHFR) affects the folate pathway, leading to altered levels of folate metabolites. Additionally, the compound’s interaction with enoyl-ACP reductase influences fatty acid biosynthesis, impacting metabolic flux and metabolite levels. These interactions highlight the compound’s role in modulating key metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for these transporters, which facilitate its uptake and distribution. Additionally, the compound’s interactions with binding proteins can affect its bioavailability and cellular concentration. These factors play a crucial role in determining the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, the compound’s interaction with dihydrofolate reductase (DHFR) occurs primarily in the cytoplasm, where the enzyme is localized. Similarly, the compound’s interaction with enoyl-ACP reductase takes place in the cytoplasm, influencing fatty acid biosynthesis. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Biological Activity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

C10H12N4\text{C}_{10}\text{H}_{12}\text{N}_4

This compound features a pyrrole moiety which is known for its role in various pharmacological activities.

Biological Activities

1. Anticancer Activity
Studies have shown that derivatives of this compound exhibit promising anticancer properties. A notable study evaluated the effects of this compound on various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Cell Line IC50 (µM) Effect on Viability (%)
A54915.366%
H46012.570%

The presence of the pyrrole structure was crucial for enhancing cytotoxicity against these cancer cells .

2. Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in managing conditions like arthritis and asthma.

3. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Structure-activity relationship studies have identified that modifications to the pyrrole ring can significantly enhance or diminish its biological efficacy. For instance, substituents at specific positions on the ring have been shown to improve anticancer activity while maintaining low toxicity levels .

Case Studies

Case Study 1: Monoclonal Antibody Production
A study investigated the impact of this compound on monoclonal antibody production in cell cultures. The results revealed that it increased cell-specific productivity by enhancing glucose uptake and ATP levels while suppressing cell growth. This suggests that the compound could be utilized in bioprocessing to optimize antibody yields .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between this compound and various biological targets. These studies indicated strong binding affinities with proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Scientific Research Applications

Antibacterial and Antitubercular Properties

Recent studies have highlighted the antibacterial and antitubercular properties of derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole. For instance, a series of compounds synthesized from this scaffold were evaluated for their activity against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes. These enzymes are critical targets in bacterial metabolism, making them ideal for developing new antibacterial agents.

Key Findings:

  • Compounds demonstrated significant inhibition of DHFR and enoyl ACP reductase, indicating potential as effective antibacterial agents .
  • Molecular docking studies revealed favorable binding interactions with the active sites of these enzymes, suggesting a mechanism for their antibacterial action .

Enhancements in Monoclonal Antibody Production

Another promising application of this compound derivatives is in enhancing monoclonal antibody (mAb) production. A specific derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (referred to as MPPB), was found to significantly improve mAb yield in recombinant Chinese hamster ovary (CHO) cells.

Impact on Monoclonal Antibody Production:

  • MPPB increased cell-specific productivity by suppressing cell growth while enhancing glucose uptake and ATP levels during the production process .
  • The compound also influenced the glycosylation profile of antibodies, potentially improving their therapeutic efficacy .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on derivatives of this compound have provided insights into optimizing these compounds for better biological activity. For example:

  • The 2,5-dimethylpyrrole moiety was identified as a crucial structural component contributing to enhanced activity against target enzymes and improved mAb production .

Synthesis and Characterization

The synthesis of novel derivatives often involves reactions with various diketones or other heterocycles to create compounds with enhanced biological properties. The characterization of these compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Synthesis Example:
The reaction between 1,2,5-oxadiazole derivatives and diketones has led to the formation of new pyrrole-containing compounds that exhibit promising pharmacological activities .

Summary Table of Applications

Application AreaCompound DerivativeKey Findings
Antibacterial4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl benzohydrazidesSignificant inhibition of DHFR and enoyl ACP reductase
AntitubercularLL3858 (a pyrrole-based lead analogue)Effective against Mycobacterium tuberculosis with low MIC values
Monoclonal Antibody ProductionMPPBIncreased mAb yield and improved glycosylation profile

Chemical Reactions Analysis

Key Structural Features:

ComponentRole in Reactivity
Pyrazole ringParticipates in electrophilic substitution and coordination chemistry.
2,5-DimethylpyrroleEnhances electron density, directing regioselectivity in coupling reactions .
Hydrazide moietyEnables condensation with aldehydes or carboxylic acids .

Condensation Reactions

The hydrazide derivative reacts with aromatic aldehydes or ketones to form 1,2,4-triazoles or hydrazones. For example:

Reaction with Benzaldehyde :

Reactants : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide + Benzaldehyde
Conditions : Ethanol, ammonium acetate, 20–24 h stirring
Product : 3-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-5-phenyl-4H-1,2,4-triazole
Yield : 82–87%

EntryAldehyde/KetoneProduct ClassYield (%)Reference
14-Methoxybenzaldehyde1,2,4-Triazole85
24-Chlorophenylacetic acidBenzohydrazide87
34-BromophenylacetylHydrazide derivative83

Cyclization to Heterocyclic Systems

The hydrazide group undergoes cyclization with reagents like triethyl orthoformate to form 1,3,4-oxadiazoles :

Formation of 1,3,4-Oxadiazole :

Reactants : 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide + Triethyl orthoformate
Conditions : Reflux in dioxane, 6–8 h
Product : 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole
Yield : 78%

Ester Hydrolysis:

The tert-butyl ester in derivatives like tert-butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate undergoes acid-catalyzed hydrolysis to yield carboxylic acids, facilitating further coupling.

Amide Coupling:

Reaction with activated carboxylic acids (e.g., HBTU/DIEA system) produces hydrazide-carboxamide hybrids :
Example :
Reactants : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide + Phenylacetic acid
Conditions : DMF, HBTU, DIEA, 0°C → RT
Product : N′-(2-Phenylacetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (5a)
Yield : 87%

Biological Activity Correlations

While focusing on reactions, it is notable that derivatives of this compound exhibit structure-dependent bioactivity :

  • The 2,5-dimethylpyrrole moiety enhances cell-specific productivity in monoclonal antibody production by modulating glucose uptake .

  • Hydrazide derivatives show antimicrobial potential, linked to electronic effects from substituents on the aryl ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole derivatives are highly dependent on substituents at the pyrazole and pyrrole rings. Below is a comparative analysis with structurally related compounds:

Compound Name/ID Substituents/Modifications Key Properties Biological Activity Reference
This compound Pyrazole core + 2,5-dimethylpyrrole at C4 Melting point: ~242–245°C; IR: C=N (1600 cm⁻¹); HRMS: m/z ~257–330 Antiproliferative, antimicrobial
Compound 4f 3-Nitrophenyl at triazole C5 Yield: 54%; MP: 276–278°C; IR: NO₂ (1530 cm⁻¹) Moderate antimicrobial activity
Compound 4g Phenol group at triazole C5 Yield: 66%; MP: 250–252°C; IR: OH (3400 cm⁻¹) Enhanced cytotoxicity (IC₅₀: 8.2 μM)
Compound 5 (Oxadiazole derivative) 1,2,5-Oxadiazole + NH₂ at C3 MP: Not reported; ¹H NMR: NH₂ (4.17 ppm); ¹³C NMR: 5 signals Antiproliferative (sea urchin model)
Compound C302 4-[6-(4-Chlorophenoxy)hexyl] pyrazole Core: 3,5-Dimethylpyrazole + phenoxyalkyl chain Antibacterial (B. subtilis inhibition)
Compound 9 N-(1H-Pyrrol-1-yl) benzamide Synthesized via reflux with 2,5-dimethoxy tetrahydrofuran Not reported

Key Observations:

  • Substituent Impact on Activity: Nitrophenyl (4f) and phenol (4g) groups enhance antimicrobial and cytotoxic activities compared to the parent compound .
  • Heterocycle Variations : Oxadiazole derivatives (e.g., Compound 5) exhibit antiproliferative effects but lack the pyrazole core, suggesting heterocycle choice influences target specificity .
  • Alkyl/Aryl Chains: Phenoxyalkyl-substituted pyrazoles (e.g., C302) show selective antibacterial activity, highlighting the role of lipophilic groups in membrane penetration .

Preparation Methods

Preparation of the Pyrrole-Substituted Intermediate

  • Synthesis of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate :
    This key intermediate is synthesized via a Paal-Knorr condensation reaction between ethyl 4-aminobenzoate and acetonyl acetone. The reaction is carried out in glacial acetic acid under reflux for 1 hour. After removal of the solvent under reduced pressure, the residue is filtered, washed, dried, and recrystallized from ethanol.

  • Conversion to 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide :
    The ester intermediate is refluxed with hydrazine hydrate in absolute ethanol for 3 hours. The reaction progress is monitored by TLC. Upon cooling, the mixture is poured onto crushed ice, and the precipitated solid is filtered, washed with cold water, dried, and recrystallized from ethanol.

Formation of the Pyrazole Ring

  • Synthesis of 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl)-5-methyl-1H-pyrazol-3(2H)-one :
    The hydrazide intermediate is reacted with ethyl acetoacetate in ethanol under reflux for 4 hours. After addition of glacial acetic acid, reflux continues for an additional hour. The solvent is then removed under reduced pressure, and the residue is poured into cold water to precipitate the product. The solid is filtered, washed, dried, and recrystallized from aqueous alcohol.

Reaction Conditions and Analytical Data Summary

Step Reaction Conditions Yield (%) Melting Point (°C) Key Analytical Data
1 Paal-Knorr condensation: Ethyl 4-aminobenzoate + Acetonyl acetone Reflux in glacial acetic acid, 1 h 65 87–88 -
2 Hydrazinolysis: Ester + Hydrazine hydrate Reflux in ethanol, 3 h 80 170–172 TLC monitoring
3 Pyrazole formation: Hydrazide + Ethyl acetoacetate + Acetic acid Reflux in ethanol, 5 h total 72 152–154 IR, 1H NMR

Detailed Research Findings on Preparation

  • The Paal-Knorr synthesis is a critical step to form the pyrrole ring attached to the benzene ring, establishing the 2,5-dimethyl substitution pattern on the pyrrole moiety. This method is well-established and provides good yields under mild acidic reflux conditions.

  • The hydrazinolysis step efficiently converts the ester to the hydrazide, a versatile intermediate for further heterocyclic ring formation.

  • The pyrazole ring is constructed via condensation of the hydrazide with β-ketoesters such as ethyl acetoacetate. This step is facilitated by refluxing in ethanol with catalytic acetic acid, promoting cyclization and ring closure.

  • The reaction progress is typically monitored by thin-layer chromatography (TLC), and the products are purified by recrystallization, ensuring high purity.

  • Spectroscopic characterization (IR, NMR) confirms the formation of the pyrazole ring and the retention of the pyrrole substituent.

Additional Synthetic Variations and Derivatives

  • Modifications of the hydrazide intermediate with other reagents (e.g., formic acid to form formylbenzohydrazide, or aromatic aldehydes to form 1,2,4-triazoles) have been reported, demonstrating the versatility of the hydrazide as a synthetic handle.

  • Such derivatives provide routes to structurally related heterocycles, but the core preparation of this compound remains centered on the hydrazide and β-ketoester condensation route.

Summary Table of Key Preparation Steps

Compound Starting Material(s) Reagents/Conditions Product Yield (%) Melting Point (°C)
Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate Ethyl 4-aminobenzoate + Acetonyl acetone Glacial acetic acid, reflux 1 h Pyrrole-substituted ester 65 87–88
4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide Pyrrole-substituted ester + Hydrazine hydrate Ethanol, reflux 3 h Hydrazide intermediate 80 170–172
1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl)-5-methyl-1H-pyrazol-3(2H)-one Hydrazide + Ethyl acetoacetate + Acetic acid Ethanol, reflux 5 h total Target pyrazole compound 72 152–154

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves solvent selection (e.g., xylene for high-temperature reflux), catalyst screening (e.g., chloranil for dehydrogenation), and purification via recrystallization (e.g., methanol or DMF/EtOH mixtures). Statistical experimental design (e.g., factorial design) can systematically evaluate variables like reaction time, temperature, and stoichiometry to minimize trial-and-error approaches .

Q. What techniques are recommended for structural characterization of this pyrazole derivative?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regioselectivity, X-ray crystallography for absolute stereochemical confirmation, and mass spectrometry (HRMS) for molecular weight validation. Comparative analysis with similar pyrazole derivatives (e.g., 3-methyl-4,5-dihydro-1H-pyrazole) can aid in spectral interpretation .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Employ enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity and cytotoxicity screens (e.g., MTT assays on cancer cell lines). Structural analogs with known bioactivity (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) provide reference frameworks for activity correlation .

Advanced Research Questions

Q. How can regioselectivity challenges in the functionalization of the pyrazole ring be addressed?

  • Methodological Answer : Use computational modeling (e.g., DFT calculations) to predict reactive sites and guide experimental conditions. For example, substituent effects from the 2,5-dimethylpyrrole group can sterically or electronically influence reactivity. Regioselective synthesis protocols (e.g., N-tosylhydrazone cyclization) have been validated for related pyrazole derivatives .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding modes with molecular dynamics simulations (e.g., GROMACS) to assess stability. Comparative studies with structurally similar inhibitors (e.g., 3,5-diaryl-4,5-dihydropyrazoles) can highlight key pharmacophoric features .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis of published datasets, focusing on variables like assay conditions (e.g., pH, temperature) and purity thresholds (>95% by HPLC). For example, discrepancies in neuroprotective effects may arise from impurity-driven off-target interactions. Reproducibility protocols from journals like Bioorganic Chemistry provide standardized guidelines .

Q. What strategies are effective for studying the compound’s stability under varying physicochemical conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Hydrolytic degradation pathways can be mapped using LC-MS, while photostability is assessed via UV irradiation. Analogous studies on ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate highlight pH-dependent decomposition trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole
Reactant of Route 2
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4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.